molecular formula C5H10N2 B7842176 2-(Ethylamino)propanenitrile

2-(Ethylamino)propanenitrile

Cat. No.: B7842176
M. Wt: 98.15 g/mol
InChI Key: NDVZMKCMHIWQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is also bonded to an ethylamino group (-NHCH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

2-(Ethylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(ethylamino)propanenitrile depends on its specific application. In chemical reactions, the nitrile group is often the reactive site, participating in various transformations such as hydrolysis, reduction, and substitution. The ethylamino group can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

2-(Ethylamino)propanenitrile can be compared with other nitrile-containing compounds:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.

Properties

IUPAC Name

2-(ethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-7-5(2)4-6/h5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVZMKCMHIWQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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